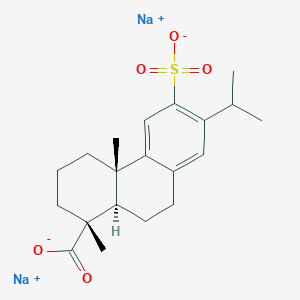![molecular formula C16H16BrN3O B1671135 2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide CAS No. 415687-81-9](/img/structure/B1671135.png)
2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide
Descripción general
Descripción
Evolved Gas Analysis (EGA) is a technique used to analyze the gases evolved from a material when it is subjected to a controlled temperature program. This method is widely used in various fields such as material science, chemistry, and environmental science to study the thermal decomposition, oxidation, and other reactions of materials.
Aplicaciones Científicas De Investigación
Evolved Gas Analysis has a wide range of scientific research applications, including:
Material Science: Used to study the thermal stability, decomposition, and oxidation of materials.
Chemistry: Used to study various chemical reactions and mechanisms.
Environmental Science: Used to analyze the gases evolved from environmental samples, such as soil and water, to study pollution and other environmental processes.
Biology and Medicine: Used to study the thermal decomposition and other reactions of biological and medical samples .
Métodos De Preparación
Evolved Gas Analysis is typically performed using a thermogravimetric analyzer (TGA) coupled with other analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), or gas chromatography-mass spectrometry (GC-MS). The sample is heated in the TGA, and the evolved gases are analyzed by the coupled technique to provide both quantitative and qualitative information about the gaseous products .
Análisis De Reacciones Químicas
Evolved Gas Analysis can be used to study various types of chemical reactions, including:
Oxidation: The sample is heated in the presence of oxygen, and the evolved gases are analyzed to study the oxidation process.
Reduction: The sample is heated in a reducing atmosphere, and the evolved gases are analyzed to study the reduction process.
Decomposition: The sample is heated, and the evolved gases are analyzed to study the thermal decomposition process.
Substitution: The sample is heated, and the evolved gases are analyzed to study substitution reactions.
Common reagents and conditions used in these reactions include controlled atmospheres (e.g., nitrogen, oxygen, hydrogen) and specific temperature programs. The major products formed from these reactions depend on the nature of the sample and the reaction conditions .
Mecanismo De Acción
The mechanism of action of Evolved Gas Analysis involves heating the sample in a controlled atmosphere and analyzing the evolved gases using a coupled analytical technique. The molecular targets and pathways involved depend on the nature of the sample and the reaction conditions. For example, in the case of oxidation reactions, the evolved gases may include carbon dioxide, water, and other oxidation products .
Comparación Con Compuestos Similares
Evolved Gas Analysis is similar to other thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Evolved Gas Analysis provides additional information about the gaseous products evolved during the thermal analysis, making it a more powerful tool for studying thermal decomposition, oxidation, and other reactions. Similar compounds and techniques include:
Thermogravimetric Analysis (TGA): Measures the mass change of a sample as it is heated.
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated.
Fourier-transform Infrared Spectroscopy (FTIR): Analyzes the infrared absorption of the evolved gases.
Mass Spectrometry (MS): Analyzes the mass-to-charge ratio of the evolved gases.
Gas Chromatography-Mass Spectrometry (GC-MS): Separates and analyzes the evolved gases using gas chromatography and mass spectrometry .
Evolved Gas Analysis is unique in its ability to provide both quantitative and qualitative information about the gaseous products evolved during thermal analysis, making it a valuable tool for studying a wide range of chemical reactions and processes.
Propiedades
IUPAC Name |
1-[(E)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21)/b18-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLLEFLGISSAQ-VCHYOVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
415687-81-9 | |
| Record name | 415687-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



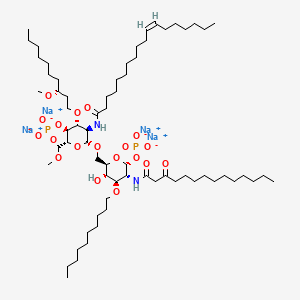




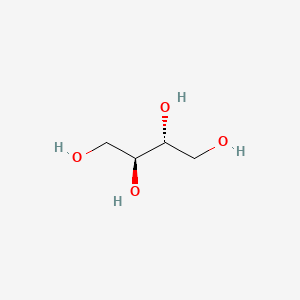

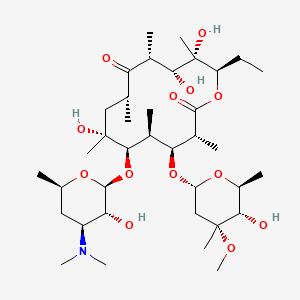

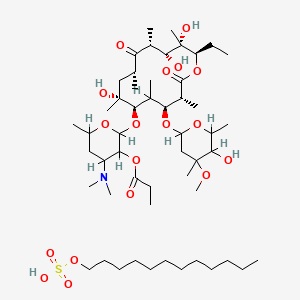
![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)

